Naphthol AS

Description

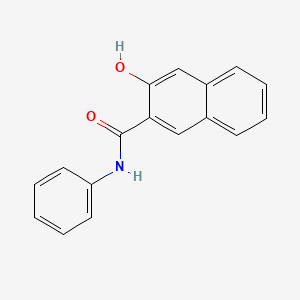

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-N-phenylnaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c19-16-11-13-7-5-4-6-12(13)10-15(16)17(20)18-14-8-2-1-3-9-14/h1-11,19H,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFGQHAHJWJBOPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68556-06-9 (mono-hydrochloride salt) | |

| Record name | C.I. 37505 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1052618 | |

| Record name | 3-Hydroxy-2-naphthanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

92-77-3, 86349-50-0 | |

| Record name | 2-Hydroxy-3-naphthoic acid anilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. 37505 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-, labeled with carbon-14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086349500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthol AS | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hydroxy-2-naphthanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-2-naphthanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.990 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXY-2-NAPHTHANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3ZU6E76NB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Sulfonation of Naphthalene and Alkali Fusion

The foundational synthesis of this compound begins with the production of 2-naphthol, a key precursor. As demonstrated in the sulfonation of naphthalene, molten naphthalene reacts with concentrated sulfuric acid at 160°C to form sodium naphthalene-2-sulfonate1. This intermediate is isolated via fractional crystallization using a sodium chloride solution, leveraging the common ion effect to precipitate the product1. Subsequent alkali fusion with potassium hydroxide at 300–310°C generates 2-naphthol through desulfonation, a process achieving yields of 62–72.6% depending on recrystallization efficiency1. Challenges such as sublimation of naphthalene and oiling-out during recrystallization necessitate precise temperature control and the use of seed crystals to ensure product purity1.

Coupling with Aniline Derivatives

The final step in classical this compound synthesis involves coupling 2-naphthol with substituted anilines. For example, this compound-IRG (2,5-dimethoxy-4-chloroacetoacetanilide) is synthesized via a three-step sequence:

-

Esterification : 2-naphthol reacts with acetic anhydride to form naphthyl acetate.

-

Hydrolysis : The ester undergoes basic hydrolysis to yield the sodium salt of 2-naphthol.

-

Amidation : Coupling with 4-chloro-2,5-dimethoxyacetoacetanilide in the presence of hydrochloric acid.

This method, while reliable, historically suffered from equilibrium limitations during amidation, resulting in moderate yields.

Modern Synthetic Approaches and Conformationally Constrained Analogs

Multi-Step Organic Transformations

Recent advancements focus on synthesizing conformationally constrained analogs of this compound to enhance bioactivity and dye stability. For instance, this compound-E analogs are prepared through a sequence involving diazonium salt formation and nucleophilic aromatic substitution (SNAr). 3-Amino-2-naphthoic acid is converted to a fluoride intermediate via diazotization and thermal decomposition, followed by oxime formation and oxidation to yield N-hydroxy-imidoyl chloride. Coupling with 4-chloroaniline and intramolecular cyclization produces the target compound, though yields remain unspecified in published protocols.

Industrial-Scale Manufacturing Innovations

Reactor Design for Enhanced Amidation Efficiency

A patented preparation technology for this compound-IRG introduces a novel reactor design to address yield limitations. Key features include:

-

Three-blade swept-back axial flow stirrer : Ensures efficient mixing while minimizing dead zones.

-

Polywater pipe and shunt valve : Facilitates continuous removal of reaction-generated water, shifting the amidation equilibrium toward product formation.

-

Transparent monitoring system : Allows real-time observation of phase separation, critical for optimizing reaction progression.

This system achieves a 72.6% yield of this compound-IRG, surpassing traditional batch reactors by 15–20%.

Optimization of Reaction Conditions

Industrial protocols emphasize:

-

Temperature control : Maintaining 110–120°C during amidation to prevent decomposition.

-

Solvent selection : Using p-xylene for high-temperature reactions due to its high boiling point and inertness.

-

Catalyst use : Phosphorus oxychloride (POCl3) to accelerate acetoacetanilide formation.

Comparative Analysis of Preparation Methods

The table below summarizes key parameters for this compound synthesis routes:

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

2-Naphthol undergoes EAS at specific positions due to its aromatic system and hydroxyl group directing effects:

Key Reactions

-

Nitration : Reacts with nitric acid (HNO₃) to form 1-nitronaphthalene derivatives .

-

Sulfonation : Concentrated sulfuric acid produces 1-naphthalenesulfonic acid .

-

Halogenation : Chlorine or bromine in acetic acid yields 1-halo-2-naphthol derivatives .

Regioselectivity

The hydroxyl group directs electrophiles to the para (C1) and ortho (C8) positions relative to the -OH group (Figure 7 in ). Theoretical calculations (B3LYP/6-31+G(d,p)) confirm that C1 adducts are thermodynamically favored .

Oxidation Reactions

2-Naphthol exhibits redox activity, forming reactive intermediates:

Hydroxyl Radical (- OH) Reactions

-

Rate Constants :

-

Products : Dihydroxy naphthalenes and naphthoquinones form under oxidative conditions (e.g., UV/H₂O₂) .

Mechanistic Pathways

-

Initial - OH addition at C1 or C8 forms hydroxylated intermediates .

-

Subsequent oxidation yields stable quinones (e.g., 1,2-naphthoquinone) .

Coupling Reactions (Azo Dye Formation)

Naphthol AS derivatives act as coupling agents in diazo reactions:

Typical Process

-

Diazotization of aromatic amines (e.g., aniline) to form diazonium salts.

-

Coupling with 2-naphthol under alkaline conditions to form azo dyes .

Example Reaction

textAr–N₂⁺ + C₁₀H₇OH → Ar–N=N–C₁₀H₆OH

Thermochemical Data

Critical thermodynamic parameters for 2-naphthol reactions:

| Reaction | ΔrH° (kJ/mol) | ΔrG° (kJ/mol) | Method | Source |

|---|---|---|---|---|

| C₁₀H₇O⁻ + H⁺ → C₁₀H₈O (2-naphthol) | 1438 ± 8.8 | 1408 ± 8.4 | G+TS/IMRE |

Biocatalytic Modifications

Whole-cell biocatalysis offers eco-friendly routes for naphthol derivatives:

-

Escherichia coli expressing TOM-Green enzyme oxidizes naphthalene to 1-naphthol in biphasic systems (productivity: 0.06 g/L/h in lauryl acetate) .

-

Organic solvents (logP > 3.5) enhance biocompatibility and product recovery .

Metabolic Pathways

Naphthol derivatives are human metabolites of naphthalene:

-

Cytochrome P450 Oxidation : CYP2A/CYP2F enzymes convert naphthalene to 1- and 2-naphthol .

-

Glutathione Conjugation : Forms mercapturic acids excreted in urine .

Structural and Tautomeric Behavior

Scientific Research Applications

Dye Manufacturing

Naphthol AS in Azo Dyes

this compound is a critical component in the production of azo dyes, which are widely used for coloring textiles, plastics, and other materials. Azo dyes derived from naphthol exhibit vibrant colors and excellent stability, making them ideal for use in the textile industry. The synthesis typically involves coupling this compound with diazonium salts to form the desired azo compounds.

| Azo Dye | Color | Application |

|---|---|---|

| Sudan I | Red | Textile dyeing |

| Sudan II | Orange | Plastic and rubber coloring |

| Sudan III | Yellow | Food packaging |

Case Study: Textile Industry

In a study conducted on the application of this compound in dyeing cotton fabrics, it was found that the use of this compound resulted in superior color fastness compared to traditional dyes. The fabrics dyed with this compound showed minimal fading after washing and exposure to light, highlighting its effectiveness in textile applications .

Pharmaceuticals

Antimicrobial Properties

Recent research has identified this compound derivatives as potent antimicrobial agents. Studies have shown that certain derivatives exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae.

| Derivative | Target Bacteria | Activity Level |

|---|---|---|

| Amidoalkyl Naphthol 1 | Staphylococcus aureus | Comparable to gentamicin |

| Amidoalkyl Naphthol 2 | Klebsiella pneumoniae | Higher than standard drugs |

Case Study: Antibacterial Activity

A recent investigation into the antibacterial properties of amidoalkyl naphthols demonstrated their effectiveness against resistant strains of bacteria. The study indicated that these compounds could serve as potential alternatives to conventional antibiotics, especially in treating infections caused by resistant pathogens .

Biocatalysis

Production of 1-Naphthol

this compound is also utilized in biocatalytic processes for the production of 1-naphthol from naphthalene. This process employs specific enzymes that catalyze the oxidation of naphthalene to produce 1-naphthol efficiently.

- Biocatalytic Process Overview:

- Enzymes Used: Monooxygenases

- Substrate: Naphthalene

- Product: 1-Naphthol

The efficiency of this biotransformation can be influenced by various factors such as solvent choice and enzyme modification. For instance, using lauryl acetate as a solvent yielded significantly higher concentrations of 1-naphthol compared to traditional solvents like dodecane .

Industrial Applications

Use in Insecticides and Antiseptics

this compound is employed in formulating insecticides due to its efficacy in pest control. Additionally, its antiseptic properties make it suitable for use in personal care products and disinfectants.

- Key Industrial Applications:

- Insecticides for agricultural use

- Antiseptics for medical applications

- Additives for rubber manufacturing

Mechanism of Action

The mechanism of action of 3-hydroxy-2-naphthanilide involves its ability to undergo azo coupling reactions, which result in the formation of azo dyes. The hydroxyl group in the compound acts as a nucleophile, attacking the diazonium ion to form the azo bond. This reaction is facilitated by the presence of an alkaline medium, which deprotonates the hydroxyl group, making it more nucleophilic .

Comparison with Similar Compounds

Naphthol AS-E-Phosphate

- Structure : Phosphorylated derivative of this compound.

- Activity : The dephosphorylated form exhibits higher activity in disrupting the KID:KIX interaction (critical in transcriptional regulation) compared to the phosphorylated form .

- Limitations : Cellular conversion mechanisms (e.g., enzymatic dephosphorylation) remain unverified .

This compound-BI Phosphate Disodium Salt

This compound-OL

- Structure : Modified with additional hydroxyl and methyl groups (C₁₆H₁₂N₂O₃) .

- Bioactivity : Exhibits antimicrobial, antitumor, and anti-inflammatory effects via enzyme inhibition and modulation of DNA/RNA function .

- Solubility : Soluble in water and organic solvents, unlike many hydrophobic this compound derivatives .

This compound-TR Phosphate Disodium Salt

- Structure : Chloro-methylphenyl substituent enhances reactivity .

- Applications: Used in diagnostic assays due to its stability and strong electrostatic interactions .

Comparison with Isomeric Naphthols

α-Naphthol (1-Naphthol)

- Structure : Hydroxyl group at position 1 of naphthalene.

- Electrochemical Behavior: Detection Limit (LOD): 62 nM using exfoliated CoAl-LDH/ZIF-67 sensors . Adsorption: Follows Langmuir isotherm on Fe₃O₄@PANI-GO composites, indicating monolayer adsorption .

β-Naphthol (2-Naphthol)

- Structure : Hydroxyl group at position 2 of naphthalene.

- Electrochemical Behavior :

Functional and Application-Based Comparisons

Electrochemical Detection

| Compound | LOD (nM) | Linear Range (µM) | Sensor Material |

|---|---|---|---|

| α-Naphthol | 62 | 0.3–50, 50–150 | Exfoliated CoAl-LDH/ZIF-67 |

| β-Naphthol | 94 | 0.3–40, 40–150 | Exfoliated CoAl-LDH/ZIF-67 |

| This compound-E-P* | N/A | N/A | Tissue culture media |

*Dephosphorylated form shows higher bioactivity but lacks quantified detection data .

Adsorption Efficiency

| Compound | Adsorbent | Isotherm Model | Thermodynamic Behavior |

|---|---|---|---|

| α-Naphthol | Fe₃O₄@PANI-GO | Langmuir | Spontaneous, Endothermic |

| β-Naphthol | Fe₃O₄@PANI-GO | Langmuir | Spontaneous, Endothermic |

| BPA/t-OP | Fe₃O₄@PANI-GO | Langmuir | Spontaneous, Endothermic |

Key Research Findings

- Structural Impact on Activity: Phosphorylation (this compound-E-P) reduces bioactivity unless dephosphorylated . Substituents like chloro-methyl groups (AS-TR) enhance diagnostic utility .

- Isomer Differentiation: Advanced sensors (e.g., LDH/ZIF-67) exploit minor structural differences to distinguish α- and β-naphthol .

- Adsorption Universality : Langmuir model applies broadly to naphthol derivatives, suggesting similar surface interaction mechanisms .

Biological Activity

Naphthol AS, particularly its derivatives, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and various applications supported by recent research findings.

Overview of this compound

This compound refers to a series of compounds derived from naphthalene, characterized by the presence of hydroxyl groups at specific positions on the aromatic rings. These compounds are known for their roles in various biological processes, including antioxidant activity, enzyme inhibition, and potential anticancer properties.

Mechanisms of Biological Activity

-

Antioxidant Activity :

- This compound and its derivatives exhibit significant antioxidant properties. Studies have demonstrated that these compounds can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative stress. For instance, some derivatives showed effective inhibition against reactive oxygen species (ROS) in vitro .

-

Enzyme Inhibition :

- Acetylcholinesterase (AChE) Inhibition : Several studies have reported that this compound derivatives act as potent inhibitors of AChE, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. The inhibition constants (K_i) for these compounds ranged from 0.096 to 0.177 µM .

- Carbonic Anhydrase Inhibition : this compound has also been shown to inhibit human carbonic anhydrase isoenzymes I and II, with K_i values indicating strong inhibitory effects .

- Anticancer Properties :

Table 1: Summary of Biological Activities of this compound Derivatives

| Compound | Activity Type | K_i (µM) | Notes |

|---|---|---|---|

| This compound-E | AChE Inhibition | 0.096 ± 0.01 | Effective against neurodegenerative markers |

| This compound-E | Carbonic Anhydrase Inhibition | 0.034 ± 0.54 | Inhibits both hCA I and II isoenzymes |

| Derivative 1a | CREB Transcription Inhibition | - | Selectively toxic to cancer cells |

| Derivative X | Antioxidant Activity | - | Scavenges ROS effectively |

Case Study: Anticancer Activity

A study focused on the structure-activity relationship (SAR) of this compound-E demonstrated that it binds to the KIX domain of CBP, inhibiting KID interaction crucial for CREB-dependent transcription. This mechanism was shown to reduce tumor growth in vivo models .

Case Study: Antioxidant Efficacy

In vitro assays utilizing DPPH and ABTS methods confirmed the antioxidant capacity of various this compound derivatives. Compounds exhibited IC50 values comparable to established antioxidants, indicating their potential use in preventing oxidative damage in biological systems .

Q & A

Q. Guidelines for Researchers :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.